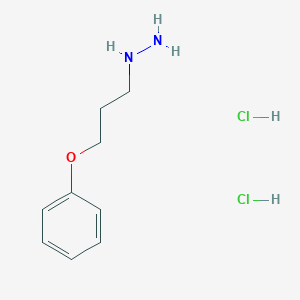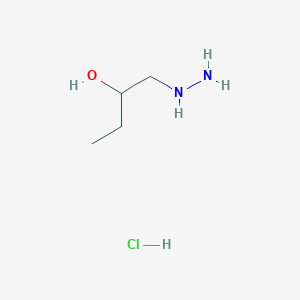
1-Hydrazinylbutan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydrazinylbutan-2-ol hydrochloride is an organic compound with the molecular formula C₄H₁₃ClN₂O It is a derivative of hydrazine and butanol, characterized by the presence of a hydrazinyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydrazinylbutan-2-ol hydrochloride can be synthesized through several methods. One common approach involves the reaction of butan-2-ol with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-Hydrazinylbutan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives.
Scientific Research Applications
1-Hydrazinylbutan-2-ol hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, especially for targeting specific enzymes and receptors.
Industry: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Hydrazinylbutan-2-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1-Hydrazinylbutan-2-ol dihydrochloride: A closely related compound with similar chemical properties.
Hydrazinopyridines: Compounds with a hydrazinyl group attached to a pyridine ring, used in similar research applications.
Uniqueness: 1-Hydrazinylbutan-2-ol hydrochloride is unique due to its specific structure, which combines the properties of hydrazine and butanol
Properties
Molecular Formula |
C4H13ClN2O |
|---|---|
Molecular Weight |
140.61 g/mol |
IUPAC Name |
1-hydrazinylbutan-2-ol;hydrochloride |
InChI |
InChI=1S/C4H12N2O.ClH/c1-2-4(7)3-6-5;/h4,6-7H,2-3,5H2,1H3;1H |
InChI Key |
XDLGEGQULUSMBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl (3aR,6aS)-octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B15046475.png)
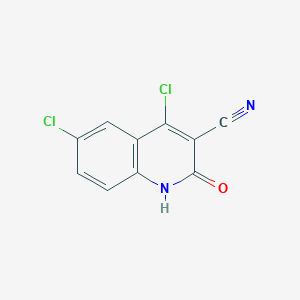
![[1-(2,5-Dimethylphenyl)cyclobutyl]methanol](/img/structure/B15046487.png)

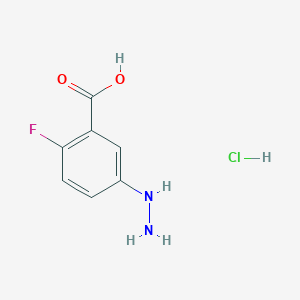
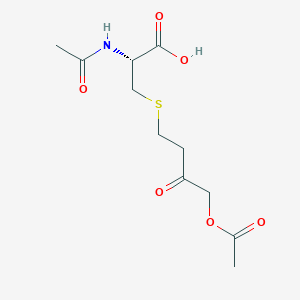



![5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2'-ol](/img/structure/B15046525.png)

